![molecular formula C22H26FN3O5S B590495 N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide CAS No. 854898-47-8](/img/structure/B590495.png)
N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide” is a chemical compound that is used in pharmaceutical research and development . It is also known as Rosuvastatin (6S)-Lactone Impurity .
Molecular Structure Analysis
The molecular formula of the compound is C22H26FN3O5S and its molecular weight is 463.5 . The compound contains a quinazoline ring, which is a type of heterocyclic compound .Aplicaciones Científicas De Investigación
Pharmaceutical Analysis
Rosuvastatin and its impurities, including the (6S)-Lactone impurity, are often the subject of pharmaceutical analysis. A key step in the development of medicinal products is the research and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation . A direct and highly selective ultra-high-performance liquid chromatographic method for determining the assay and related substances content in medicinal products containing rosuvastatin calcium salt (RSV) is presented .
Quality Control in Drug Manufacturing
Impurities in Active Pharmaceutical Ingredients (APIs) can arise during the manufacturing process and during subsequent storage. The control of organic molecules as impurities in APIs is especially important in the case of blockbuster medications such as statins, which are used by a large population group for a long time .
Drug Formulation
The presence of impurities can affect the stability and efficacy of the final drug product. Therefore, understanding the impurity profile of Rosuvastatin and its impurities, including the (6S)-Lactone impurity, is crucial in the formulation of effective and safe drug products .
Treatment of Hyperlipidemia
Statins, including Rosuvastatin, are used for the treatment of hyperlipidemia because of their capability to inhibit the enzyme 3-hydroxy-3-methylglutarylcoenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step of cholesterol biosynthesis in the liver .
Prevention of Cardiovascular Diseases
Rosuvastatin is used to treat high cholesterol levels and prevent heart attacks and strokes . The presence of impurities, including the (6S)-Lactone impurity, can potentially affect the therapeutic efficacy of the drug .
Regulatory Compliance
The presence and levels of impurities, including the (6S)-Lactone impurity, in drug products are regulated by health authorities worldwide. Therefore, understanding the impurity profile of Rosuvastatin is crucial for regulatory compliance .
Mecanismo De Acción
Target of Action
The primary target of Rosuvastatin (6S)-Lactone Impurity, also known as N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, is the enzyme hydroxymethyl glutaryl coenzyme A reductase (HMG-CoA) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol in the body .
Mode of Action
Rosuvastatin (6S)-Lactone Impurity acts as a selective, competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a precursor of cholesterol . This inhibition results in a decrease in cholesterol synthesis, leading to a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and an increase in high-density lipoprotein cholesterol (HDL-C) .
Biochemical Pathways
The compound affects the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, leading to a decrease in cholesterol synthesis . This can have downstream effects on various cellular processes that rely on cholesterol, including cell membrane integrity and the synthesis of steroid hormones .
Pharmacokinetics
The pharmacokinetics of Rosuvastatin (6S)-Lactone Impurity involve several processes, including active uptake by OATP2B1, OATP1B1/OATP1B3, and OAT3 , active efflux by BCRP and Pgp , metabolism by CYP2C9 , and passive glomerular filtration . These processes determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which in turn impact its bioavailability .
Result of Action
The molecular and cellular effects of Rosuvastatin (6S)-Lactone Impurity’s action primarily involve a reduction in cholesterol levels . This can lead to a decrease in the formation of atherosclerotic plaques, thereby reducing the risk of cardiovascular diseases . The compound may also have anti-inflammatory effects, potentially lowering serum levels of TNF-alpha and IL-6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rosuvastatin (6S)-Lactone Impurity. It is also hydrolytically stable and predicted to undergo rapid degradation via photolysis . These environmental factors can affect the compound’s persistence in the environment and potential environmental risk .
Propiedades
IUPAC Name |
N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHUUGOOLLUEH-SKDZVZGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosuvastatin (6S)-Lactone Impurity | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

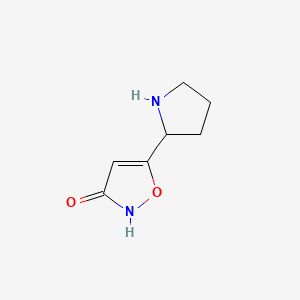

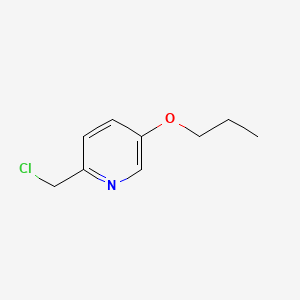


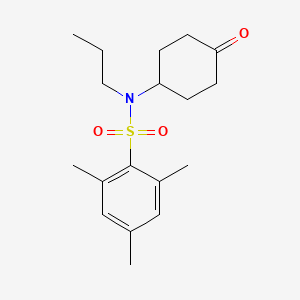
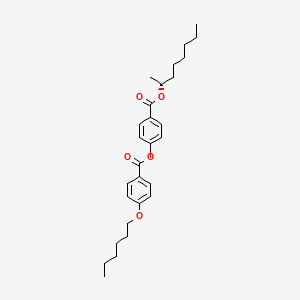

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)
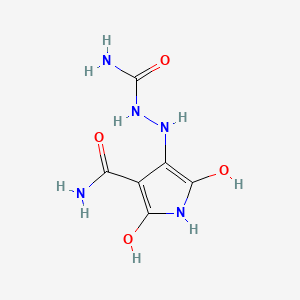
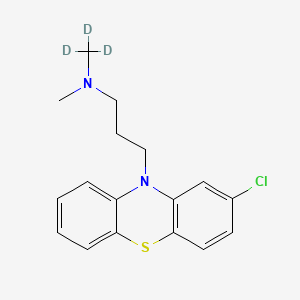

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)